molecular formula C14H16Cl2N2O5S B2368991 Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate CAS No. 318469-55-5

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

Cat. No.: B2368991
CAS No.: 318469-55-5
M. Wt: 395.25
InChI Key: NWUVTGDOPFQPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorophenylsulfonyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate typically involves multiple steps. One common route starts with the preparation of the piperazine ring, followed by the introduction of the 3,4-dichlorophenylsulfonyl group. The final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the use of methanesulfonic acid under reflux, are often employed to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure efficiency and cost-effectiveness. Continuous flow reactors and other advanced technologies may be utilized to enhance production rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives with sulfonyl groups, such as:

  • Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}propanoate
  • Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}butanoate

Uniqueness

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring, a 3,4-dichlorophenylsulfonyl group, and an ethyl ester group makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O5S/c1-2-23-13(19)8-12-14(20)17-5-6-18(12)24(21,22)9-3-4-10(15)11(16)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUVTGDOPFQPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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